Product packaging for 2-Bromo-1-tert-butyl-4-nitrobenzene(Cat. No.:CAS No. 6310-17-4)

2-Bromo-1-tert-butyl-4-nitrobenzene

Cat. No.: B1267598
CAS No.: 6310-17-4
M. Wt: 258.11 g/mol
InChI Key: VIXSTSCFPDRETO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitrobenzene (B124822) Chemistry

Halogenated nitrobenzenes are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one nitro group (–NO₂) and one halogen atom (F, Cl, Br, I). These compounds are fundamental building blocks in organic chemistry, primarily because the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), while also deactivating it toward electrophilic substitution. unacademy.comiiste.org The presence and position of the halogen provide a reactive site for such nucleophilic attacks or a handle for various cross-coupling reactions.

Within this family, 2-Bromo-1-tert-butyl-4-nitrobenzene stands out due to the specific interplay of its substituents. The nitro group at position 4 and the bromine at position 2 create an electronic environment that facilitates specific transformations. Unlike simpler analogs such as 1-bromo-4-nitrobenzene, the addition of the bulky tert-butyl group at position 1 introduces significant steric hindrance, which can influence reaction rates and regioselectivity in synthetic transformations. The study of such molecules helps researchers understand the nuanced effects of multiple, and sometimes competing, substituent effects on the reactivity of an aromatic core.

Significance and Research Imperatives in Aromatic Systems

The significance of this compound in research is primarily as a precursor for the synthesis of more complex molecular architectures. Aromatic systems are central to many areas of chemical science, including the development of pharmaceuticals, agrochemicals, and materials like dyes and polymers. This specific compound offers a scaffold with distinct reactive sites that can be addressed sequentially.

Key research imperatives involving this and similar compounds include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides), a reaction accelerated by the electron-withdrawing nitro group.

Reduction of the Nitro Group: The nitro group can be chemically reduced to form an amino group (–NH₂). This transformation is fundamental, as it converts an electron-withdrawing group into an electron-donating one, drastically altering the electronic properties of the ring and opening up new synthetic pathways, such as diazotization or amide bond formation. The resulting 2-Bromo-4-tert-butylaniline (B10114) is a valuable synthetic intermediate.

Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Research indicates that this compound is used as a precursor in the synthesis of nonsymmetrically substituted phenazine (B1670421) derivatives through Buchwald-Hartwig coupling reactions.

Studying Substituent Effects: The molecule serves as an excellent model for investigating the combined electronic and steric effects of different functional groups on reaction outcomes. acs.orgresearchgate.net

The compound is therefore not typically an end-product but a critical intermediate, enabling the construction of target molecules with specific functionalities and substitution patterns that would be difficult to achieve through other synthetic routes.

Structural Features and their Influence on Research Trajectories

The reactivity and utility of this compound are a direct consequence of its unique structural features. The molecule's chemical behavior is dictated by the interplay of electronic and steric effects from its three distinct substituents.

Electronic Effects:

Nitro Group (–NO₂): Located at position 4 (para to the tert-butyl group), the nitro group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. researchgate.netyoutube.com This effect significantly reduces the electron density of the benzene ring, particularly at the ortho and para positions relative to itself, making the ring susceptible to nucleophilic attack.

Tert-butyl Group (–C(CH₃)₃): This alkyl group is electron-donating through the inductive effect (+I) and hyperconjugation. It increases the electron density of the ring, opposing the effect of the nitro group.

Steric Effects:

The most prominent structural feature is the tert-butyl group. Its large size imposes significant steric hindrance on the adjacent ortho position (position 2), which is occupied by the bromine atom. This steric bulk can influence reaction kinetics, potentially slowing down reactions at the bromine site compared to less hindered analogs. It also directs incoming groups away from its vicinity in electrophilic addition reactions.

The combination of these features makes this compound a precursor for creating highly substituted aromatic products. For example, a nucleophile can first replace the bromine atom, and subsequently, the nitro group can be reduced and further functionalized, with the tert-butyl group serving as a bulky blocking group to control regiochemistry.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the compound, compiled from various chemical data sources. lookchem.comnih.govechemi.com

PropertyValue
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
CAS Number 6310-17-4
Appearance Solid
Melting Point 93-94 °C
Boiling Point 298 °C at 760 mmHg
Density 1.401 g/cm³
Flash Point 134 °C

Table 2: Research Reactions and Products This table outlines the primary types of reactions this compound undergoes in a research context and the resulting products.

Reaction TypeCommon ReagentsMajor Product TypeExample Product Name
Nucleophilic Substitution Sodium methoxide, Ammonia2-substituted-1-tert-butyl-4-nitrobenzene2-Methoxy-1-tert-butyl-4-nitrobenzene
Reduction H₂/Pd/C, LiAlH₄2-Bromo-4-tert-butylaniline2-Bromo-4-tert-butylaniline
Electrophilic Substitution Halogenating or alkylating agentsSubstituted nitrobenzene derivativesVaries depending on reagent and conditions
Buchwald-Hartwig Coupling Amine, Palladium catalyst, LigandN-Aryl derivativeNonsymmetrically substituted phenazines

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B1267598 2-Bromo-1-tert-butyl-4-nitrobenzene CAS No. 6310-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-tert-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXSTSCFPDRETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285861
Record name 2-bromo-1-tert-butyl-4-nitrobenzene
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-17-4
Record name 6310-17-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-tert-butyl-4-nitrobenzene
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Advanced Synthetic Methodologies for 2 Bromo 1 Tert Butyl 4 Nitrobenzene

Regioselective Bromination Approaches

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis of 2-bromo-1-tert-butyl-4-nitrobenzene. The directing effects of existing substituents on the ring heavily influence the regiochemical outcome of the bromination reaction. fiveable.memsu.edu

Directed bromination strategies utilize the inherent directing effects of substituents to guide the incoming electrophile to the desired position. In the synthesis of this compound, the starting material is often a substituted benzene derivative. The choice of the initial substituent is crucial for controlling the position of the subsequent bromination.

For instance, starting with 4-tert-butylnitrobenzene, the nitro group acts as a deactivating and meta-directing group, while the tert-butyl group is an activating and ortho-, para-directing group. unizin.orglibretexts.org The interplay of these directing effects is a key consideration.

Several brominating agents and catalysts can be employed to achieve regioselective bromination. Common methods include the use of bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). pressbooks.publibretexts.org The catalyst polarizes the Br₂ molecule, generating a stronger electrophile. pressbooks.pub Alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst can also be used, sometimes offering improved selectivity. nih.gov The use of tetraalkylammonium tribromides has been shown to be highly para-selective for the bromination of certain aromatic compounds. nih.govwikipedia.org

The electronic properties of the substituents on the aromatic ring determine the position of electrophilic attack. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. fiveable.melumenlearning.com Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. fiveable.meunizin.org

In the context of synthesizing this compound, if starting with 1-tert-butyl-4-nitrobenzene (B34581), the tert-butyl group is an ortho, para-director, and the nitro group is a meta-director. The powerful activating effect of the tert-butyl group will direct the incoming bromine to the positions ortho to it. However, the bulky nature of the tert-butyl group can sterically hinder the ortho positions. msu.edu

SubstituentActivating/DeactivatingDirecting Effect
-C(CH₃)₃ActivatingOrtho, Para
-NO₂DeactivatingMeta
-BrDeactivatingOrtho, Para
This table summarizes the directing effects of key substituents in electrophilic aromatic substitution. unizin.orglibretexts.org

The interplay between electronic and steric effects is crucial. While the tert-butyl group electronically favors ortho and para substitution, steric hindrance at the ortho position often leads to preferential substitution at the para position. msu.edu When the para position is already occupied, as in 1-tert-butyl-4-nitrobenzene, the bromination is directed to the positions ortho to the tert-butyl group.

Nitration Pathways and Steric Considerations

The introduction of a nitro group onto a sterically hindered aromatic ring presents another synthetic challenge. The bulky tert-butyl group can impede the approach of the nitrating agent.

The nitration of sterically hindered aromatic compounds requires carefully chosen reagents and conditions to overcome the steric hindrance and achieve the desired regioselectivity. The standard nitrating mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. rushim.ruyoutube.com

For sterically hindered substrates, alternative nitrating agents may offer advantages. For example, tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent for phenols, proceeding through a proposed O-nitrosyl intermediate. nih.gov While the substrate is not a phenol, this highlights the development of milder or more selective nitrating agents that could be applicable to hindered systems. Recent research has also explored the use of N-nitropyrazole-based reagents which have shown versatility in nitrating a broad range of aromatics, including deactivated ones, under mild conditions. acs.org

Optimizing reaction conditions is critical for successful nitration, especially for sterically hindered substrates. pku.edu.cn Factors such as temperature, reaction time, and the ratio of reagents can significantly impact the yield and selectivity of the reaction.

For the nitration of 1-bromo-3-tert-butylbenzene, the directing effects of the bromo and tert-butyl groups must be considered. Both are ortho-, para-directors. unizin.orgkhanacademy.org The tert-butyl group is a stronger activator than the bromine atom. stackexchange.com Therefore, the nitro group will preferentially be directed to the positions ortho and para to the tert-butyl group. Due to steric hindrance from the tert-butyl group, the para position relative to it is favored.

ParameterEffect on Nitration
Temperature Higher temperatures can overcome activation energy barriers but may decrease selectivity. msu.edu
Reaction Time Prolonged reaction times can lead to the formation of undesired byproducts.
Reagent Concentration The concentration of the nitrating agent and the substrate can influence the reaction rate and selectivity.
This table outlines key parameters for optimizing nitration reactions.

Continuous flow microreactors are emerging as a technology that can improve the safety and efficiency of highly exothermic reactions like nitration by offering superior heat and mass transfer. beilstein-journals.org Kinetic modeling can also be a powerful tool for understanding the reaction process and optimizing conditions for industrial-scale production. beilstein-journals.org

tert-Butyl Group Introduction and Positional Isomer Control

The introduction of the tert-butyl group is typically achieved through Friedel-Crafts alkylation. adichemistry.comorganic-chemistry.org This reaction involves the treatment of an aromatic ring with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). adichemistry.comyoutube.com

A significant challenge in Friedel-Crafts alkylation is controlling the position of the incoming alkyl group and preventing polyalkylation, as the alkyl group activates the ring towards further substitution. organic-chemistry.org The use of a large excess of the aromatic substrate can favor monoalkylation. msu.edu

Carbocation rearrangements are a common issue in Friedel-Crafts alkylation with primary alkyl halides, but this is not a concern with tert-butylating agents as the tert-butyl carbocation is already a stable tertiary carbocation. youtube.com However, under thermodynamic control (e.g., higher temperatures or longer reaction times), isomerization of the product can occur, potentially leading to a mixture of positional isomers. adichemistry.comrsc.org For instance, heating ortho- or para-xylene with AlCl₃/HCl can lead to the formation of the more thermodynamically stable meta-xylene. adichemistry.com

The synthesis of a specific isomer like this compound often relies on a multi-step sequence where the order of substituent introduction is carefully planned to exploit the directing effects and minimize the formation of unwanted isomers. For example, starting with a compound where the desired substitution pattern is already established or can be achieved through selective reactions is a common strategy.

Friedel-Crafts Alkylation Modifications for Bulky Alkyl Incorporation

The Friedel-Crafts alkylation is a foundational method for forming carbon-carbon bonds with aromatic rings. numberanalytics.combyjus.com In its classic form, it involves reacting an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comcerritos.edu The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile in an electrophilic aromatic substitution reaction. khanacademy.orgyoutube.com

However, the standard Friedel-Crafts reaction has several limitations, including the possibility of carbocation rearrangement and polyalkylation. cerritos.edulibretexts.org The product of the reaction, an alkylbenzene, is typically more reactive than the starting material, leading to the addition of multiple alkyl groups. libretexts.orgyoutube.com

For the introduction of a bulky tert-butyl group, specific modifications and considerations are necessary:

Carbocation Stability : The tert-butyl cation is a tertiary carbocation and is relatively stable, so it does not undergo rearrangement, which simplifies the product outcome compared to alkylations with primary halides. khanacademy.orglibretexts.org

Control of Polyalkylation : The bulky nature of the tert-butyl group provides a degree of steric hindrance that can help to mitigate polyalkylation. After the first substitution, the steric bulk can impede further attacks on the same ring. However, polyalkylation can still occur, often yielding p-di-tert-butylbenzene as a significant byproduct, especially if the reaction conditions are not carefully controlled. libretexts.org Using a large excess of the aromatic substrate can favor monosubstitution. libretexts.org

Regioselectivity : The use of a bulky alkylating agent like t-butyl chloride tends to favor substitution at the para position over the ortho position due to steric hindrance. numberanalytics.comyoutube.com

Modern variations of the Friedel-Crafts reaction aim to improve efficiency and selectivity. This includes the use of various Lewis acid catalysts and alternative electrophile sources to better control the reaction. libretexts.org

Table 1: Key Aspects of Friedel-Crafts tert-Butylation

Feature Description Reference
Reaction Type Electrophilic Aromatic Substitution cerritos.edu
Electrophile tert-Butyl carbocation, (CH₃)₃C⁺ khanacademy.org
Catalysts Strong Lewis acids (e.g., AlCl₃, FeCl₃) byjus.com
Challenges Polyalkylation, steric hindrance effects libretexts.orglibretexts.org

| Advantages | No carbocation rearrangement for tert-butyl group | libretexts.org |

Alternative Routes for tert-Butyl Group Installation

Given the limitations of the classical Friedel-Crafts reaction, several alternative methods for introducing a tert-butyl group onto an aromatic ring have been developed. These methods often offer improved selectivity and milder reaction conditions.

One prominent alternative involves the use of tert-butanol or di-tert-butylperoxide as the alkylating agent, catalyzed by a dual Brønsted/Lewis acid system, such as HCl and an iron(III) salt. nih.govrsc.org This approach has been shown to be effective for the site-selective tert-butylation of electron-rich arenes. The Lewis acid is believed to enhance the acidity of the Brønsted acid, facilitating the generation of the electrophile under milder conditions than traditional methods. nih.govrsc.org

Other notable strategies include:

Alkylation with Alkenes : The protonation of an alkene, such as isobutylene, with a strong acid can generate the corresponding carbocation, which then alkylates the aromatic ring. masterorganicchemistry.commnstate.edu

Alkylation with Alkyl t-Butyl Ethers : In the presence of an acidic catalyst, alkyl t-butyl ethers can serve as a source for the tert-butyl group, which is transferred to a hydroxy aromatic compound. google.com

Directed Metalation-Sulfinylation : For achieving regioselectivity that is complementary to Friedel-Crafts, a directed metalation and sulfinylation sequence can be employed. This method yields sulfoxides that undergo ipso nucleophilic aromatic substitution with alkyllithium reagents, allowing for the installation of alkyl groups in positions that are otherwise difficult to access. researchgate.net

Table 2: Comparison of tert-Butylation Methods

Method Alkylating Agent Catalyst/Conditions Key Feature Reference
Modified Friedel-Crafts tert-Butanol / Di-tert-butylperoxide Dual Brønsted/Lewis acid (e.g., Fe(III)/HCl) Site-selective for electron-rich arenes nih.govrsc.org
Alkene Alkylation Isobutylene Strong acid (e.g., H₂SO₄) Utilizes a readily available alkene feedstock mnstate.edu
Directed Metalation tert-Butyllithium Directed metalating group on substrate Offers complementary regioselectivity (ortho-directing) researchgate.net

| Ether Cleavage | Alkyl t-butyl ether | Acidic catalyst | Suitable for hydroxy aromatic compounds | google.com |

Sequential Synthesis Strategies and Multi-Step Protocols

The synthesis of a molecule with multiple, specifically positioned substituents like this compound is a chess game of chemical reactions. The order in which the functional groups are introduced is paramount, as existing substituents strongly influence the position of subsequent additions through their electronic and steric effects.

Stepwise Functionalization for Target Compound Assembly

A highly plausible synthetic route proceeds as follows:

Friedel-Crafts Alkylation of Benzene : Benzene is first alkylated with a tert-butyl source, such as tert-butyl chloride and an AlCl₃ catalyst, to form tert-butylbenzene (B1681246) . youtube.com

Nitration of tert-Butylbenzene : The tert-butyl group directs incoming electrophiles to the ortho and para positions. Due to the steric bulk of the tert-butyl group, nitration with a mixture of nitric and sulfuric acid predominantly yields 4-tert-butylnitrobenzene . lookchem.com

Bromination of 4-tert-butylnitrobenzene : In the final step, 4-tert-butylnitrobenzene is brominated. Now, the directing effects of the existing substituents must be considered. The tert-butyl group directs ortho/para, and the nitro group directs meta. Both groups direct the incoming bromine atom to the same position: ortho to the tert-butyl group and meta to the nitro group. This alignment results in the selective formation of the target molecule, This compound . lookchem.com The reaction can be carried out using bromine in the presence of sulfuric acid. lookchem.com

Attempting this synthesis in a different order would be problematic. For instance, introducing the nitro group first would create nitrobenzene (B124822). The nitro group is strongly deactivating, making subsequent Friedel-Crafts alkylation extremely difficult or impossible. youtube.comlibretexts.org

Challenges in Ortho-Substituted tert-Butylbenzene Synthesis

A significant challenge in the synthesis of compounds like the target molecule is overcoming the steric hindrance imposed by the tert-butyl group. This large, bulky group physically obstructs the positions adjacent to it (the ortho positions), making reactions at these sites kinetically unfavorable. youtube.com

This steric effect is a primary reason why electrophilic substitution on tert-butylbenzene, such as nitration or bromination, strongly favors the para position. While some ortho product is formed, it is typically the minor component of the product mixture.

Several strategies have been developed to address the challenge of ortho-alkylation or substitution:

Directed Ortho Metalation (DoM) : As mentioned previously, using a directing group can overcome the inherent steric bias. A functional group that can coordinate to a metal (like lithium) can direct deprotonation, and subsequent electrophilic quench, to the ortho position. researchgate.net

Catalyst Control : Research into catalysts that can favor ortho-substitution is ongoing. For example, silica (B1680970) gel has been shown to be an effective catalyst for the ortho-tert-butylation of phenols, which are typically difficult to obtain directly via the Friedel-Crafts process. researchgate.net

Use of Protective Groups : In some complex syntheses, the tert-butyl group itself can be used as a temporary positional protective group to block a more reactive site, allowing functionalization elsewhere before being removed. tandfonline.com

The synthesis of this compound cleverly circumvents this challenge by installing the ortho-substituent (bromine) in the final step, where the combined directing effects of the para-nitro and para-tert-butyl groups synergistically favor the desired ortho-position.

Mechanistic Investigations of 2 Bromo 1 Tert Butyl 4 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly substituted and electron-deficient aromatic compounds. wikipedia.org The presence of strong electron-withdrawing groups is crucial for activating the aromatic ring towards attack by a nucleophile. wikipedia.org

Activated Aromatic Halide Mechanisms

In 2-Bromo-1-tert-butyl-4-nitrobenzene, the bromine atom serves as a leaving group in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism. stackexchange.com First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgquora.com In the second, typically faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored. quora.com The rate of this reaction is generally dependent on the formation of the stable Meisenheimer complex. mdpi.com

Influence of the Nitro Group on Nucleophilic Attack

The nitro group (-NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects (-I and -R effects). wikipedia.orgstackexchange.com When positioned ortho or para to the leaving group (the bromine atom), the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through delocalization. stackexchange.comquora.com In this compound, the nitro group is para to the bromine atom, which is an ideal position for this stabilization. The resonance structures of the Meisenheimer complex show that the negative charge is delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy for the reaction. wikipedia.orgstackexchange.com This stabilization is a critical factor in promoting nucleophilic attack at the C-Br bond. quora.com

Steric Hindrance from the tert-Butyl Group on SNAr Reactions

The bulky tert-butyl group, positioned ortho to the bromine atom, introduces significant steric hindrance. This steric bulk can impede the approach of an incoming nucleophile to the reaction center. libretexts.org The effect is particularly pronounced with larger or bulkier nucleophiles. numberanalytics.com For instance, a study comparing the reactivity of different nucleophiles showed that the reaction rate can be lowered by a factor of 10⁵ when a sterically hindered nucleophile like N-methylaniline is used compared to aniline (B41778), due to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer steps. researchgate.netrsc.org Therefore, while the electronic effects of the nitro group strongly activate the ring for SNAr, the steric hindrance from the adjacent tert-butyl group can significantly decrease the reaction rate. libretexts.orgrsc.org

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. msu.edu The existing substituents on the ring determine the rate and regioselectivity of further substitution. pressbooks.pub

Deactivating and Directing Effects of Nitro and Bromo Substituents

In this compound, both the nitro and bromo groups are deactivating substituents, meaning they make the benzene ring less reactive towards electrophilic attack than benzene itself. pressbooks.pubminia.edu.eg

Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. minia.edu.egyoutube.com It directs incoming electrophiles to the meta position. minia.edu.egyoutube.com

Bromo Group (-Br): As a halogen, bromine is deactivating due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director. pressbooks.publibretexts.org

SubstituentElectronic EffectDirecting Effect
-NO₂ Strongly deactivating, electron-withdrawing (-I, -R)meta-director
-Br Deactivating, electron-withdrawing (-I), electron-donating (+R)ortho, para-director
-C(CH₃)₃ Activating, electron-donating (+I)ortho, para-director

Given the positions of the substituents in this compound, the potential sites for electrophilic attack are C3, C5, and C6. The strong deactivating nature of the nitro group generally disfavors substitution. However, if a reaction were to occur, the directing effects would compete. The tert-butyl group directs to C2 (blocked) and C6. The bromo group directs to C1 (blocked) and C3. The nitro group directs to C3 and C5. The confluence of directing effects and the deactivation of the ring make further electrophilic substitution challenging.

Steric Inhibition of Resonance and its Impact on EAS Regioselectivity

Steric inhibition of resonance (SIR) is a phenomenon that occurs when a bulky group forces another group out of coplanarity with the benzene ring, thereby disrupting its resonance interaction. blogspot.comcgchemistrysolutions.co.in For resonance to occur effectively, the p-orbitals of the substituent must align with the p-orbitals of the aromatic ring. blogspot.com

In this compound, the large tert-butyl group is adjacent to the bromine atom and is also in proximity to the nitro group. While the primary steric interaction is with the adjacent bromine, its size can also influence the conformation of the nitro group. If the tert-butyl group forces the nitro group to twist out of the plane of the benzene ring, the resonance-based electron-withdrawing effect of the nitro group would be diminished. blogspot.comcdnsciencepub.com This would reduce its deactivating influence and its ability to delocalize charge in reaction intermediates.

This reduced resonance would make the ring slightly less deactivated than if the nitro group were perfectly planar. However, the inductive effect of the nitro group would remain. The impact on regioselectivity would be complex. A twisted nitro group would have a less pronounced meta-directing effect. Concurrently, the steric bulk of the tert-butyl group would hinder electrophilic attack at the C6 position, making the C3 and C5 positions more sterically accessible. numberanalytics.com The ultimate regioselectivity of any EAS reaction would therefore be a subtle balance between the competing electronic directing effects and the significant steric influences of the substituents.

Competitive Reaction Pathways in EAS

Electrophilic Aromatic Substitution (EAS) on the this compound ring is a complex process due to the competing directing effects of the existing substituents. The nitro group (-NO₂) is a strong deactivating group and a meta-director, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. Conversely, the tert-butyl group is an activating group and an ortho-, para-director, donating electron density through induction. The bromo group is a deactivating group but an ortho-, para-director.

The tert-butyl group, being a bulky substituent, introduces significant steric hindrance at the positions ortho to it (positions 2 and 6). In the case of this compound, the position ortho to the tert-butyl group (position 2) is already occupied by the bromo group. The other ortho position (position 6) is sterically hindered. The bromo group directs incoming electrophiles to its ortho and para positions. The position para to the bromine is occupied by the nitro group. Therefore, the primary competition in EAS would be for the positions ortho to the bromine atom (positions 1 and 3). Position 1 is blocked by the tert-butyl group. This leaves position 3 as a potential site for substitution, which is also meta to the nitro group, a position favored by this deactivating group.

Another layer of complexity arises from the potential for the tert-butyl group to be replaced under certain harsh electrophilic conditions, a process known as dealkylation. This would open up another competitive pathway, leading to a different set of substitution products.

Radical Reactions and Single Electron Transfer (SET) Processes

Nitroaromatic compounds are well-known to participate in radical reactions, often initiated by a single electron transfer (SET) process. The strongly electron-withdrawing nitro group can readily accept an electron to form a radical anion. In the case of this compound, the formation of the corresponding radical anion is a key step in many of its transformations, particularly in electrochemical reductions and certain nucleophilic substitution reactions.

The stability of this radical anion is influenced by the electronic properties of the other substituents. The bromo and tert-butyl groups will have a less pronounced effect on the stability of the radical anion compared to the dominant nitro group. Once formed, this radical anion can undergo a variety of subsequent reactions. For instance, it can be further reduced or it can eliminate the bromide ion to generate a nitrophenyl radical. This radical species can then participate in a range of radical-mediated processes, including hydrogen atom abstraction or coupling reactions.

Reaction Kinetics and Thermodynamic Considerations

A quantitative understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its reactions. While specific experimental data for this compound is scarce in publicly available literature, general principles governing related reactions can be applied to understand its behavior.

Rate-Determining Steps in Transformational Reactions

Electrophilic Aromatic Substitution (EAS): In a typical EAS mechanism, the formation of the sigma complex (also known as the arenium ion) is the rate-determining step. alevelh2chemistry.comquora.com This step involves the attack of the electrophile on the aromatic ring, leading to a temporary loss of aromaticity and a high-energy intermediate. alevelh2chemistry.comquora.com The stability of this intermediate is crucial, and as discussed, the substituents on this compound will influence its formation rate. The strong deactivating effect of the nitro group will increase the activation energy for this step, making the reaction slower compared to benzene.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, where the bromine atom is displaced by a nucleophile, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. wikipedia.orgyoutube.com This step also involves the disruption of aromaticity. The presence of the strongly electron-withdrawing nitro group, particularly in the para position relative to the leaving group (bromo), is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction. wikipedia.org

The table below summarizes the likely rate-determining steps for key reactions of this compound based on established mechanistic principles.

Reaction TypeProbable Rate-Determining StepKey Influencing Factors
Electrophilic Aromatic Substitution (EAS)Formation of the σ-complex (arenium ion)Deactivating effect of the nitro group, directing effects of bromo and tert-butyl groups.
Nucleophilic Aromatic Substitution (SNAr)Nucleophilic attack to form the Meisenheimer complexStabilizing effect of the para-nitro group on the intermediate.
Radical Anion Formation (SET)Single electron transfer to the nitroaromatic systemElectron-withdrawing nature of the nitro group, availability of a suitable electron donor.

Activation Energy Profiles for Key Reactions

The activation energy (Ea) represents the minimum energy required for a reaction to occur. A higher activation energy corresponds to a slower reaction rate. The activation energy profiles for the reactions of this compound are significantly influenced by its substitution pattern.

EAS: The activation energy for electrophilic attack on this compound will be considerably higher than that for benzene due to the deactivating nitro group. The transition state leading to the sigma complex will be destabilized by the electron-withdrawing nature of the nitro group.

SNAr: Conversely, the activation energy for nucleophilic aromatic substitution is lowered by the presence of the nitro group. The transition state for the formation of the Meisenheimer complex is stabilized by the delocalization of the negative charge onto the nitro group.

Illustrative Activation Energy Profiles

ReactionRelative Activation Energy (Ea)Rationale
EAS on this compoundHighStrong deactivating effect of the nitro group destabilizes the arenium ion intermediate.
SNAr on this compoundModerate to LowThe para-nitro group stabilizes the negatively charged Meisenheimer complex, lowering the transition state energy.
EAS on BenzeneBaseline (Lower than substituted compound)No deactivating groups.

It is important to note that these are qualitative comparisons, and the actual activation energies would depend on the specific electrophile, nucleophile, and reaction conditions.

Applications in Modern Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and aryl halides like 2-bromo-1-tert-butyl-4-nitrobenzene are common substrates. The reactivity of this compound is significantly influenced by the steric hindrance imposed by the adjacent tert-butyl group and the electronic effects of the para-nitro group.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. libretexts.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in peer-reviewed literature, the reactivity can be inferred from studies on structurally similar compounds, such as other substituted bromonitrobenzenes. researchgate.netresearchgate.net

The primary challenge in coupling this substrate is the steric bulk of the tert-butyl group, which is positioned ortho to the bromine atom. This hindrance can impede the initial oxidative addition step to the palladium(0) catalyst, a crucial part of the catalytic cycle. libretexts.org Furthermore, the electron-withdrawing nitro group, while activating the aryl bromide for oxidative addition, can also influence subsequent steps. For the coupling of sterically hindered or electron-deficient aryl halides, specialized catalytic systems are often required to achieve good yields. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aryl Bromides This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions for sterically hindered or electron-deficient substrates.

Aryl Halide SubstrateBoronic Acid/EsterPalladium CatalystLigandBaseSolventYield (%)
1-Bromo-2-methyl-4-nitrobenzenePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂OHigh
2-Bromoaniline derivativeVarious boronic estersCataXCium A Pd G3(internal)K₂CO₃Dioxane/H₂OGood to Excellent libretexts.org
1-Bromo-4-nitrobenzenePhenylboronic acidPd/CNoneK₂CO₃Ethanol/H₂OModerate to High

The Heck and Sonogashira reactions are other cornerstone palladium-catalyzed cross-couplings that form carbon-carbon bonds. The Heck reaction couples the aryl halide with an alkene, wikipedia.orgorganic-chemistry.org while the Sonogashira reaction couples it with a terminal alkyne. libretexts.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the application of this compound in these reactions presents challenges. The steric hindrance around the reaction center can lower reaction rates and require more forceful conditions or highly active catalysts. thieme-connect.de For instance, in Heck reactions, electron-rich aryl bromides can be less reactive, but the electron-withdrawing nitro group in the target compound should facilitate the reaction, provided the steric issue is overcome. thieme-connect.com

In Sonogashira couplings, copper(I) is often used as a co-catalyst, though copper-free methods have been developed, particularly for substrates that might be sensitive. libretexts.orgnih.gov The choice of ligand, base, and solvent system is critical to navigate the steric and electronic properties of this compound. Research on related compounds like 4-nitrobromobenzene has shown successful Sonogashira couplings with various terminal acetylenes. researchgate.net

Overcoming the steric hindrance of the tert-butyl group in this compound necessitates careful catalyst design. The development of bulky, electron-rich phosphine (B1218219) ligands has been a major advance for the cross-coupling of sterically demanding and unreactive aryl halides. nih.gov

Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and related Buchwald phosphine ligands (e.g., SPhos, XPhos) are effective because they promote the formation of a monoligated, highly reactive palladium(0) species. This less-coordinated palladium center is more accessible for the oxidative addition step with the hindered aryl bromide. The electron-rich nature of these ligands also increases the electron density on the palladium, further promoting the oxidative addition. For Sonogashira reactions of aryl bromides, catalyst systems like Pd(PhCN)₂Cl₂/P(t-Bu)₃ have been shown to be effective at room temperature. researchgate.net The selection of an appropriate ligand is therefore paramount to successfully employ this compound in these transformations.

Precursor in Advanced Chemical Transformations

Beyond standard cross-coupling reactions, this compound is a valuable starting point for multi-step syntheses leading to complex and high-value molecules.

A significant application of this compound is as a precursor in the synthesis of complex heterocyclic structures. It is particularly noted for its use in preparing nonsymmetrically substituted phenazine (B1670421) derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and electronic properties. The synthesis can proceed through a Buchwald-Hartwig amination, where the bromo-substituted compound is coupled with an amino-substituted benzene (B151609) ring, followed by reduction of the nitro group and subsequent oxidative cyclization to form the phenazine core. The tert-butyl group remains as a key substituent, influencing the final properties of the phenazine derivative. This synthetic route highlights how the compound's functionalities can be sequentially manipulated to build intricate molecular architectures. Other complex heterocyclic systems, such as tetrapyridophenazines used in coordination chemistry, can also be synthesized from substituted precursors. rsc.org

Table 2: Synthetic Pathway to a Substituted Phenazine This table outlines a general, multi-step synthesis starting from this compound.

StepReaction TypeReagents & ConditionsIntermediate/Product
1Buchwald-Hartwig AminationSubstituted Aniline (B41778), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)N-(substituted-phenyl)-2-amino-1-tert-butyl-4-nitrobenzene derivative
2Nitro Group ReductionReducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)Diaminobenzene derivative
3Oxidative CyclizationOxidizing agent (e.g., air, FeCl₃) in appropriate solventSubstituted tert-butyl-phenazine derivative

The functional groups of this compound allow for its conversion into a range of specialty chemicals and intermediates for the pharmaceutical, agrochemical, and materials industries.

The nitro group can be readily reduced to an amino group (aniline derivative) using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This resulting 2-bromo-4-tert-butylaniline (B10114) is a versatile intermediate itself. The amino group can be diazotized and converted to a wide array of other functional groups (e.g., -OH, -CN, -F, -Cl) via Sandmeyer or related reactions.

Alternatively, the bromine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by a strongly electron-withdrawing group. More commonly, it serves as the handle for the cross-coupling reactions discussed previously. The combination of these transformations allows for the synthesis of a diverse library of substituted tert-butylbenzene (B1681246) compounds, which are valuable precursors for dyes, polymers, and biologically active molecules.

Role in the Synthesis of Bioactive Molecules and Ligands (General Principles)

This compound is a substituted aromatic compound that serves as a versatile precursor in various organic transformations. Its structure, featuring a bromine atom, a nitro group, and a sterically demanding tert-butyl group, offers multiple reactive sites that can be selectively functionalized. This makes it a valuable building block in the conceptual design and synthesis of complex organic molecules, including theoretically-derived pharmaceutical scaffolds and ligands for catalysis. The bromine atom is amenable to substitution and cross-coupling reactions, while the nitro group can be reduced to an amine, providing a key functional handle for further elaboration.

In medicinal chemistry, a "pharmaceutical scaffold" refers to a core molecular structure to which various functional groups can be attached to create a library of potential drug candidates. nih.gov this compound is theoretically a valuable starting material for creating novel scaffolds due to the strategic placement of its functional groups.

Nitro-containing compounds are recognized for their broad spectrum of biological activities and often serve as an effective scaffold in the synthesis of new bioactive molecules. nih.gov The nitro group itself can be considered both a pharmacophore and, due to potential redox reactions within cells, a toxicophore. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene ring, which can be crucial for molecular interactions with biological targets like proteins. nih.gov

The utility of this compound as a scaffold precursor stems from its capacity to undergo several key transformations:

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. researchgate.net These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse molecular fragments to the aromatic core. For instance, a Buchwald-Hartwig coupling could be used in the preparation of nonsymmetrically substituted phenazine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, such as amines or alkoxides, a reaction facilitated by the electron-withdrawing nitro group. This provides a direct method for introducing new functional groups.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using standard reducing agents. The resulting aniline derivative is a critical intermediate in the synthesis of many pharmaceuticals, as the amino group can be acylated, alkylated, or used to form heterocyclic rings.

Steric Influence: The bulky tert-butyl group provides significant steric hindrance. In a pharmaceutical context, this can be used to control the conformation of the molecule, potentially leading to higher selectivity for a specific biological target by influencing how the molecule fits into a protein's binding site.

The synthesis of novel brominated N-heterocycles from brominated furanones has been shown to produce scaffolds for antimicrobial discovery, highlighting the potential of halogenated building blocks in generating bioactive compounds. researchgate.net Theoretically, this compound could be used in similar multi-step synthetic pathways to generate unique and complex heterocyclic systems with potential therapeutic applications.

Below is a table summarizing the theoretical transformations of this compound for building pharmaceutical scaffolds.

Reactive SiteType of ReactionPotential Outcome
Bromine Atom Palladium-Catalyzed Cross-CouplingFormation of C-C or C-N bonds to build molecular complexity.
Bromine Atom Nucleophilic SubstitutionReplacement of Br with nucleophiles like amines or alkoxides.
Nitro Group ReductionConversion to an amino group, a key synthetic handle.
Aromatic Ring Electrophilic SubstitutionFurther functionalization of the ring system.

In the field of catalysis, ligands are organic molecules that bind to a central metal atom, influencing its reactivity, selectivity, and stability. The development of new ligands is crucial for advancing catalytic processes, such as the widely used palladium-catalyzed cross-coupling reactions. nih.govnih.gov this compound can be envisioned as a conceptual starting point for the synthesis of novel ligands.

The primary conceptual step involves the reduction of the nitro group to an amine, yielding 2-bromo-4-tert-butylaniline. This aniline derivative possesses multiple features that are desirable in a ligand precursor:

Coordinating Group: The amino group can act as a coordinating site, donating its lone pair of electrons to a metal center. It can be further functionalized to create more complex coordinating moieties, such as those found in Schiff base or N-heterocyclic carbene (NHC) ligands. researchgate.netnih.gov

Steric Control: The tert-butyl group offers a way to introduce steric bulk near the metal center. This steric hindrance can be critical in controlling the selectivity of a catalytic reaction, for example, by favoring the formation of one enantiomer over another in asymmetric catalysis. nih.gov

Electronic Tuning: The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the ligand, which in turn affects the electron density at the metal center and its catalytic activity.

Secondary Functionalization: The bromine atom provides a handle for further modification. For instance, it could be used to attach the ligand to a solid support for use in heterogeneous catalysis or to link it to other molecular units to create multidentate "pincer" ligands. nih.gov

N-heterocyclic carbene (NHC) ligands, in particular, have become highly versatile in a wide array of cross-coupling reactions due to their strong σ-donating properties, which form robust bonds with transition metals. nih.govrsc.org Conceptually, the 2-bromo-4-tert-butylaniline derived from the parent compound could be a precursor to an NHC ligand. The development of such ligands from readily available starting materials is a key focus of modern synthetic chemistry.

A conceptual pathway for ligand development from this compound is outlined in the table below.

StepTransformationIntermediate/ProductPurpose in Ligand Design
1 Reduction of Nitro Group2-Bromo-4-tert-butylanilineIntroduces a primary coordinating group (-NH₂).
2 Reaction with a Formylating AgentN-(2-Bromo-4-tert-butylphenyl)formamidePrecursor for cyclization.
3 Cyclization/ActivationA substituted benzimidazolium saltForms the core of an N-heterocyclic carbene (NHC) ligand.
4 Deprotonation/ComplexationPalladium-NHC ComplexGenerates the final active catalyst with a tailored ligand.

This conceptual framework illustrates how this compound, through a series of well-established organic reactions, can serve as a foundational element in the design of sophisticated ligands for modern catalytic systems.

Derivatization and Functional Group Interconversions of 2 Bromo 1 Tert Butyl 4 Nitrobenzene

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in 2-bromo-1-tert-butyl-4-nitrobenzene to an amino group is a pivotal transformation, yielding 2-bromo-5-tert-butylaniline. This aniline (B41778) derivative is a key intermediate for the synthesis of various fine chemicals and pharmacologically relevant scaffolds. chemicalbook.com

Selective Reduction Methodologies

The selective reduction of the nitro group in the presence of a bromine atom can be achieved through several methods. Catalytic hydrogenation is a common approach, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. Another effective method is transfer hydrogenation, which utilizes a hydrogen donor such as ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C. For enhanced selectivity and to avoid the formation of undesired byproducts like hydroxylamines, specific catalytic systems can be employed. For instance, the use of a Lindlar catalyst (Pd/CaCO₃) under a hydrogen atmosphere can offer controlled reduction.

Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are also capable of reducing the nitro group. The choice of the reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the bromine substituent.

Table 1: Methodologies for the Reduction of this compound

Reagent/CatalystReaction ConditionsProduct
H₂, Pd/CStandard hydrogenation conditions2-Bromo-5-tert-butylaniline
Ammonium formate, Pd/CTransfer hydrogenation2-Bromo-5-tert-butylaniline
Lindlar catalyst (Pd/CaCO₃), H₂Controlled hydrogenation2-Bromo-5-tert-butylaniline
LiAlH₄Etheral solvent2-Bromo-5-tert-butylaniline

Subsequent Reactions of the Amino Group

The resulting 2-bromo-5-tert-butylaniline is a versatile intermediate. The amino group can participate in a variety of subsequent reactions, including diazotization followed by substitution, acylation, and condensation reactions. A notable application is in the synthesis of heterocyclic compounds. For instance, it serves as a precursor in the production of 8-bromo-6-tert-butylquinoline. chemicalbook.com Furthermore, this aniline derivative is utilized in the manufacturing of dyes, pigments, and as an intermediate for agrochemicals and pharmaceuticals. chemicalbook.com

Functionalization at the Bromine Position

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions, typically involving organolithium or Grignard reagents, can be employed to replace the bromine atom with a metal, creating a highly reactive organometallic intermediate. While specific examples for this compound are not extensively documented in readily available literature, this method is a standard synthetic strategy for aryl halides. The resulting organometallic species can then be quenched with various electrophiles to introduce a wide array of substituents.

Direct Substitution Reactions with Various Nucleophiles

The bromine atom can be directly displaced by a variety of nucleophiles. Nucleophilic aromatic substitution (SNAAr) reactions can occur with nucleophiles such as amines and alkoxides.

Modern palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization at the bromine position. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing substituted amino groups. nih.gov The Suzuki coupling, another powerful palladium-catalyzed reaction, enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. arkat-usa.orgresearchgate.net These reactions are instrumental in building molecular complexity.

Table 2: Functionalization Reactions at the Bromine Position

Reaction TypeReagentsProduct Type
Nucleophilic Aromatic SubstitutionAmines, AlkoxidesSubstituted anilines or ethers
Buchwald-Hartwig AminationAmine, Palladium catalyst, BaseN-Aryl compounds
Suzuki CouplingBoronic acid/ester, Palladium catalyst, BaseBiaryl compounds

Modifications of the tert-Butyl Group (Theoretical)

The tert-butyl group, while generally considered chemically inert, can theoretically undergo modification, although this is often challenging due to the strength of the carbon-carbon single bonds and the lack of a readily available reaction pathway. The primary influence of the tert-butyl group on the reactivity of the molecule is steric and electronic. stackexchange.com It provides significant steric hindrance, which can influence the regioselectivity of reactions and the accessibility of adjacent functional groups. stackexchange.com

Theoretically, modifications could involve free-radical halogenation of one of the methyl groups under harsh conditions, followed by further functionalization. However, such reactions would likely lack selectivity and could lead to a mixture of products. Another theoretical possibility is electrophilic substitution on the benzene (B151609) ring, which could be influenced by the directing effects of the tert-butyl group, although the strong deactivating effect of the nitro group would be the dominant factor. Research into the oxidative metabolism of compounds containing a tert-butyl group suggests that enzymatic hydroxylation of one of the methyl groups can occur, which could be a potential route for derivatization in a biological context. lookchem.com

Steric Modulation through Alkyl Group Alterations

The substantial steric bulk of the tert-butyl group in this compound significantly influences its reactivity, particularly in reactions involving the adjacent bromine atom or the aromatic ring. By replacing the tert-butyl group with smaller alkyl substituents, such as isopropyl or ethyl, the steric hindrance can be systematically modulated, thereby altering the course and efficiency of subsequent chemical transformations.

The synthesis of these analogues typically follows a similar pathway to that of the parent compound, starting with the corresponding alkylbenzene. For instance, the synthesis of 2-bromo-1-isopropyl-4-nitrobenzene (B1370149) involves the bromination of 4-nitroisopropylbenzene (also known as p-nitrocumene). echemi.com This reaction can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) chloride at elevated temperatures, or with reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in sulfuric acid at low temperatures. echemi.com Similarly, 2-bromo-1-ethyl-4-nitrobenzene (B1291988) can be prepared from 1-ethyl-4-nitrobenzene using bromine, silver sulfate, and concentrated sulfuric acid. chemicalbook.com

The variation in the size of the alkyl group from tert-butyl to isopropyl and then to ethyl is expected to have a pronounced effect on the rates and outcomes of reactions such as nucleophilic aromatic substitution (SNA_r). The bulky tert-butyl group can hinder the approach of a nucleophile to the C-1 position, potentially slowing down the substitution of the bromine atom. In contrast, the smaller isopropyl and ethyl groups would present a reduced steric barrier, likely leading to faster reaction rates under identical conditions.

While specific comparative kinetic studies on the nucleophilic aromatic substitution of these exact 2-bromo-1-alkyl-4-nitrobenzene analogues are not extensively documented in the reviewed literature, the principles of steric hindrance in S_NAr reactions are well-established. The rate of nucleophilic attack is sensitive to the steric environment around the substitution site. Therefore, a systematic decrease in the size of the alkyl group at the C-1 position is anticipated to correlate with an increased rate of nucleophilic substitution at the C-2 position. This principle is fundamental in synthetic chemistry for fine-tuning the reactivity of aromatic substrates. rsc.orgstackexchange.com

The following table summarizes the key reactants for the synthesis of 2-bromo-1-alkyl-4-nitrobenzene analogues, highlighting the pathway to modulate the steric environment of the core scaffold.

Target CompoundStarting MaterialKey Reagents
This compound1-tert-Butyl-4-nitrobenzene (B34581)Bromine, Iron(III) chloride or NBS
2-Bromo-1-isopropyl-4-nitrobenzene4-NitroisopropylbenzeneBromine, Iron(III) chloride or 1,3-Dibromo-5,5-dimethylhydantoin, H₂SO₄ echemi.com
2-Bromo-1-ethyl-4-nitrobenzene1-Ethyl-4-nitrobenzeneBromine, Ag₂SO₄, H₂SO₄ chemicalbook.com

Cleavage or Rearrangement of the tert-Butyl Group

The tert-butyl group, while sterically influential, can also be the site of chemical transformation through cleavage (de-tert-butylation) or rearrangement reactions. These processes can be employed to further diversify the substitution pattern of the aromatic ring.

Cleavage of the tert-Butyl Group:

De-tert-butylation of aromatic compounds is often achieved under strong acidic conditions. While specific literature detailing the de-tert-butylation of this compound is scarce, the general mechanism involves the protonation of the aromatic ring, followed by the elimination of the tert-butyl cation. This reaction would yield 2-bromo-4-nitrobenzene. The stability of the released tert-butyl cation facilitates this process. The presence of the electron-withdrawing nitro group deactivates the ring towards electrophilic attack, which could make the initial protonation step more challenging compared to an unsubstituted or activated benzene ring. However, under sufficiently harsh acidic conditions, this transformation is mechanistically plausible.

Rearrangement of the tert-Butyl Group:

Rearrangement of alkyl groups on an aromatic ring can occur under Friedel-Crafts conditions, often driven by the formation of a more stable carbocation intermediate. In the context of this compound, the application of a Lewis acid catalyst could potentially induce the migration of the tert-butyl group. However, the strongly deactivating nature of the nitro group generally inhibits Friedel-Crafts reactions on the same aromatic ring.

An alternative possibility for rearrangement lies in the intramolecular migration of the nitro group itself, which has been observed in other substituted nitroaromatic compounds under strongly acidic conditions. Such rearrangements are typically influenced by the substitution pattern on the ring. While no direct evidence for the rearrangement of the tert-butyl or nitro group in this compound was found in the reviewed literature, these potential reaction pathways represent interesting avenues for further investigation into the chemical versatility of this compound.

The following table lists the potential products from the cleavage or rearrangement of the tert-butyl group in this compound.

Reaction TypePotential Product
De-tert-butylation2-Bromo-4-nitrobenzene
RearrangementPositional isomers (e.g., 3-Bromo-1-tert-butyl-4-nitrobenzene)

Computational Chemistry and Theoretical Studies of 2 Bromo 1 Tert Butyl 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of molecules. For 2-Bromo-1-tert-butyl-4-nitrobenzene, these calculations can reveal the distribution of electrons and the nature of its frontier molecular orbitals, which are crucial in determining its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals in this compound dictate its susceptibility to nucleophilic and electrophilic attack.

Theoretical investigations on para-substituted nitrobenzenes, such as p-bromonitrobenzene, have shown that the nature of the substituent significantly influences the HOMO-LUMO energy gap. smf.mx For this compound, the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The bromine atom, also being electronegative, further contributes to this effect. Conversely, the tert-butyl group, being electron-donating through an inductive effect, will raise the energy of the HOMO.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. In a study on para-halo-nitrobenzenes, it was found that the energy gap is related to the nature of the halogen substituent. smf.mx While specific values for this compound are not available, data from analogous compounds can provide an estimate.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Substituted Nitrobenzenes (Calculated using DFT/B3LYP/6-31+G(d,p))

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Nitrobenzene (B124822)-7.89-1.456.44
4-Bromonitrobenzene-7.75-1.626.13
4-tert-Butylnitrobenzene-7.68-1.396.29

Note: The values in this table are illustrative and based on typical computational results for these compounds. Actual values may vary depending on the specific computational methods and basis sets used.

Based on these trends, it can be inferred that the HOMO-LUMO gap for this compound would be in a similar range, reflecting a balance of the electronic effects of the bromo, nitro, and tert-butyl substituents.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule is highly non-uniform due to the presence of substituents with differing electronegativities. This charge distribution can be visualized through electrostatic potential (ESP) maps, which are valuable tools for predicting sites of electrophilic and nucleophilic attack.

Computational studies on nitrobenzene and its derivatives consistently show that the nitro group polarizes the C-N bond, leading to a partial positive charge on the nitrogen and negative charges on the oxygen atoms. rsc.org The carbon atom attached to the nitro group also becomes more electrophilic. In this compound, the carbon atom bearing the bromine (C2) and the carbon atoms ortho to the nitro group (C3 and C5) are expected to be the most electron-deficient sites on the ring.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the regioselectivity and feasibility of reactions such as Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).

Computational Elucidation of SNAr and EAS Mechanisms

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for SNAr reactions, where a nucleophile replaces a leaving group (in this case, the bromine atom). The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. researchgate.net Computational modeling can be used to determine the structure and stability of this intermediate and the transition states leading to and from it. The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Electrophilic Aromatic Substitution (EAS): While the nitro group deactivates the ring towards electrophilic attack, EAS reactions can still occur under forcing conditions. The directing effects of the existing substituents play a critical role in determining the position of the incoming electrophile. The nitro group is a meta-director, while the bromine atom is an ortho-, para-director (though deactivating), and the tert-butyl group is an ortho-, para-director (and activating). libretexts.org Computational analysis of the transition states for electrophilic attack at different positions on the ring can predict the most likely product. For instance, nitration of 1,2-di-tert-butylbenzene (B1330373) has been shown to yield a significant amount of the 3-nitro product, highlighting the influence of sterics and electronics. researchgate.net

Steric and Electronic Effects on Reaction Barriers

The activation energy barriers for both SNAr and EAS reactions are influenced by a combination of steric and electronic factors.

In SNAr reactions , the bulky tert-butyl group at the 1-position can sterically hinder the approach of a nucleophile to the bromine at the 2-position. Computational modeling can quantify this steric hindrance by calculating the increase in the activation energy for the formation of the Meisenheimer complex compared to a less hindered analogue.

In EAS reactions , the steric bulk of the tert-butyl group can also play a significant role in directing the incoming electrophile. It can disfavor attack at the adjacent ortho position (C6), even though this position might be electronically activated by the tert-butyl group. Computational studies on the nitration of 1-tert-butyl-4-nitrobenzene (B34581) suggest that the para position is highly favored due to transition-state stabilization, which minimizes steric clashes.

Conformation Analysis and Steric Hindrance Quantification

The presence of the bulky tert-butyl group introduces the possibility of restricted rotation around the C-C bond connecting it to the benzene (B151609) ring. Conformational analysis through computational methods can determine the preferred orientation of the tert-butyl group and the energy barrier for its rotation.

Table 2: Estimated Rotational Energy Barrier for the tert-Butyl Group in this compound

Rotational Dihedral Angle (Br-C2-C1-C(tert-butyl))Relative Energy (kcal/mol)
0° (eclipsed)~3-5
60° (staggered)0
120° (eclipsed)~3-5
180° (staggered)0

Note: This is an estimated profile based on known rotational barriers in similar systems. The actual values would require specific calculations for this compound.

The staggered conformations, where the methyl groups of the tert-butyl moiety are positioned away from the bromine atom, are expected to be the most stable. The energy difference between the staggered and eclipsed conformations represents the rotational barrier. This steric hindrance can have implications for the molecule's reactivity and physical properties.

Impact of the tert-Butyl Group on Molecular Geometry

The presence of the sterically demanding tert-butyl group at a position adjacent to the bromine atom induces significant distortions in the benzene ring's geometry. In an ideal, unsubstituted benzene molecule, all carbon-carbon bonds are of equal length, and all internal bond angles are 120°. However, the substantial steric bulk of the tert-butyl group forces deviations from this planarity to alleviate intramolecular strain.

Theoretical studies and experimental data from X-ray diffraction analyses of similarly substituted aromatic compounds show that bulky substituents like the tert-butyl group can cause out-of-plane bending of adjacent substituents and even slight puckering of the aromatic ring itself. nih.govresearchgate.net This steric hindrance primarily affects the bond angles and lengths in its immediate vicinity.

The C-C-Br bond angle is expected to be larger than the ideal 120° to accommodate the spatial requirements of the tert-butyl group. Consequently, the adjacent C-C-C angle within the ring may be compressed. Furthermore, the carbon-carbon bond between the point of attachment of the tert-butyl group and the bromine-bearing carbon is likely to be elongated compared to a standard aromatic C-C bond, reflecting the steric repulsion between these two bulky groups.

Table 1: Predicted Impact of tert-Butyl Group on Molecular Geometry of this compound

Geometric ParameterExpected Deviation from Ideal Benzene GeometryPrimary Influencing Factor
C1-C2 Bond LengthElongatedSteric repulsion between tert-butyl and bromo groups
C-C-Br Bond AngleIncreased (>120°)Steric hindrance from the adjacent tert-butyl group
C-C-NO2 Bond AngleSlight deviation from 120°Electronic and minor steric interactions
Benzene Ring PlanarityMinor puckering or out-of-plane distortionAlleviation of overall intramolecular strain
Nitro Group Dihedral AngleNon-zero (Twisted out of the ring plane)Steric and electronic repulsion with adjacent bromo group

Energy Landscape of Rotational Isomers

The rotational landscape of this compound is primarily defined by the rotation of the tert-butyl and nitro groups around their respective single bonds connected to the benzene ring. Due to the significant steric hindrance imposed by the ortho-positioning of the bulky tert-butyl and bromo groups, the rotation of these substituents is highly restricted.

Computational models of similar molecules suggest that the energy barrier to rotation for a nitro group is influenced by both steric and electronic factors. Resonance stabilization favors a planar conformation, where the p-orbitals of the nitro group can effectively overlap with the π-system of the benzene ring. However, the steric repulsion between the oxygen atoms of the nitro group and the adjacent bromine atom provides a significant energetic penalty for planarity.

Table 2: Estimated Rotational Energy Profile for the Nitro Group in this compound

ConformationDihedral Angle (NO2 vs. Ring)Relative Energy (kcal/mol)Key Interactions
Stable Conformer 1~45-60°0 (Reference)Minimized steric repulsion, partial resonance stabilization
Transition State0° or 180°HighSevere steric clash between Br and O atoms
Stable Conformer 2~-45-60°0Minimized steric repulsion, partial resonance stabilization

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Tert Butyl 4 Nitrobenzene

The utility of 2-bromo-1-tert-butyl-4-nitrobenzene as a chemical intermediate is well-established; however, its full potential remains to be unlocked. Future research efforts are poised to expand its applications and refine its synthesis through innovative methodologies. The following sections outline promising areas for investigation, focusing on novel catalytic transformations, sustainable synthesis, and advanced analytical techniques for reaction monitoring.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-1-tert-butyl-4-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways :
    • Electrophilic Bromination : Start with 1-tert-butyl-4-nitrobenzene. Use bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the ortho position. Monitor regioselectivity via NMR to confirm substitution .
    • Nitration Followed by Alkylation : Brominate tert-butylbenzene derivatives first, followed by nitration using a HNO₃/H₂SO₄ mixture. Optimize temperature (0–5°C) to minimize side reactions like meta-substitution .
  • Optimization Tips :
    • Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
    • Adjust stoichiometry (e.g., 1.2 equivalents of Br₂) to drive completion.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect aromatic protons as doublets (δ 7.5–8.5 ppm). The tert-butyl group appears as a singlet (δ 1.3–1.5 ppm). Splitting patterns confirm substitution positions .
    • ¹³C NMR : Nitro groups deshield adjacent carbons (~140–150 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 286 (C₁₀H₁₁BrN₂O₂) and fragmentation patterns (e.g., loss of NO₂ or tert-butyl groups) .
  • Purity Validation : Use GC or HPLC with >97% purity thresholds. Retention times should match standards .

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl group at position 1 directs electrophilic attacks to the less hindered positions (e.g., para to nitro groups).
  • Experimental Validation : Perform comparative Suzuki coupling reactions with/without tert-butyl groups. Monitor yields to assess steric limitations. Use DFT calculations to model transition states .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes for cross-coupling reactions involving this compound?

Methodological Answer:

  • Case Example : If Pd-catalyzed coupling yields vary across studies:
    • Control Variables : Test ligand effects (e.g., PPh₃ vs. XPhos), base strength (K₂CO₃ vs. Cs₂CO₃), and solvent polarity.
    • Kinetic Analysis : Use in situ IR or UV-Vis to track intermediate formation.
    • Contradiction Resolution : Compare activation energies via Arrhenius plots to identify rate-limiting steps .

Q. What computational strategies are effective for predicting the electronic effects of the nitro and tert-butyl substituents on aromatic reactivity?

Methodological Answer:

  • DFT Modeling :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Simulate electrostatic potential maps to visualize electron density distortions caused by substituents .
  • Validation : Correlate computational data with experimental Hammett constants (σₚ for nitro, σₘ for tert-butyl) .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer:

  • Troubleshooting Workflow :
    • Replicate Experiments : Confirm sample purity and solvent effects.
    • Advanced NMR Techniques : Use 2D NOESY or COSY to distinguish through-space vs. through-bond interactions.
    • Crystallography : Resolve ambiguities via X-ray diffraction to validate molecular geometry .

Q. What strategies mitigate decomposition risks during long-term storage of this compound?

Methodological Answer:

  • Storage Protocol :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation.
    • Stabilizers : Add 1% w/w hydroquinone to inhibit radical-mediated decomposition.
    • Periodic QC : Monitor via HPLC every 6 months; discard if purity drops below 95% .

Q. How can isotopic labeling (e.g., ¹⁵N or ²H) aid in tracing reaction pathways for nitro-group transformations?

Methodological Answer:

  • Isotope Incorporation :
    • Synthesize ¹⁵N-labeled nitro derivatives using Na¹⁵NO₂ in nitration steps.
    • Track isotopic distribution via MS/MS or IR spectroscopy during reduction/oxidation reactions.
  • Applications : Elucidate mechanisms in catalytic hydrogenation or nitro-to-amine conversions .

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2-Bromo-1-tert-butyl-4-nitrobenzene
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2-Bromo-1-tert-butyl-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.